molecular formula C12H13NO3 B8297329 2-Tert-butyl-7-nitro-benzofuran

2-Tert-butyl-7-nitro-benzofuran

Cat. No. B8297329
M. Wt: 219.24 g/mol
InChI Key: CWJPQDCXFOHCHF-UHFFFAOYSA-N
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Patent
US07825253B2

Procedure details

2-Bromo-6-nitrophenol (500 mg, 2.29 mmol), bis(acetonitrile) palladium (II) chloride (12 mg, 0.05 mmol), 2-dicylohexylphosphino-2′,4′,6′-triisopropylbiphenyl (68 mg, 0.14 mmol), cesium carbonate (1.95 g, 6 mmol) and tert-butylacetylene (577 mg, 7 mmol) were dissolved 5 mL acetonitrile in a sealed tube and heated at 75° C. overnight. The reaction mixture was directly chromatographed (silica gel, heptane/ethyl acetate 9:1/4:1/1:1) to yield 2-tert-butyl-7-nitro-benzofuran as an off-white solid (185 mg, 37%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
577 mg
Type
reactant
Reaction Step One
Name
bis(acetonitrile) palladium (II) chloride
Quantity
12 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[OH:11].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.C(=O)([O-])[O-].[Cs+].[Cs+].[C:52]([C:56]#[CH:57])([CH3:55])([CH3:54])[CH3:53]>[Pd](Cl)Cl.C(#N)C.C(#N)C.C(#N)C>[C:52]([C:56]1[O:11][C:3]2[C:4]([N+:8]([O-:10])=[O:9])=[CH:5][CH:6]=[CH:7][C:2]=2[CH:57]=1)([CH3:55])([CH3:54])[CH3:53] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])O
Name
Quantity
68 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
Name
cesium carbonate
Quantity
1.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
577 mg
Type
reactant
Smiles
C(C)(C)(C)C#C
Name
bis(acetonitrile) palladium (II) chloride
Quantity
12 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C(C)#N.C(C)#N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was directly chromatographed (silica gel, heptane/ethyl acetate 9:1/4:1/1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1OC2=C(C1)C=CC=C2[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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